3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Kinase selectivity MELK FLT3

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS 899760-17-9) is a synthetic quinoline sulfonyl derivative belonging to a class of compounds explored for their kinase inhibitory activity, particularly against maternal embryonic leucine zipper kinase (MELK) and FMS-like tyrosine kinase 3 (FLT3). The compound features a unique combination of a 3-methylpiperidine ring at the 4-position and a 4-ethylbenzenesulfonyl group at the 3-position, which distinguishes it from other analogs in terms of potential binding site interactions and selectivity profiles.

Molecular Formula C24H28N2O3S
Molecular Weight 424.6 g/mol
CAS No. 899760-17-9
Cat. No. B6478224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline
CAS899760-17-9
Molecular FormulaC24H28N2O3S
Molecular Weight424.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C)OC
InChIInChI=1S/C24H28N2O3S/c1-4-18-7-10-20(11-8-18)30(27,28)23-15-25-22-12-9-19(29-3)14-21(22)24(23)26-13-5-6-17(2)16-26/h7-12,14-15,17H,4-6,13,16H2,1-3H3
InChIKeyKDAITILUCFXJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS 899760-17-9): A Structurally Distinct Quinoline Sulfonyl Probe for Kinase Selectivity Studies


3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS 899760-17-9) is a synthetic quinoline sulfonyl derivative belonging to a class of compounds explored for their kinase inhibitory activity, particularly against maternal embryonic leucine zipper kinase (MELK) and FMS-like tyrosine kinase 3 (FLT3) [1][2]. The compound features a unique combination of a 3-methylpiperidine ring at the 4-position and a 4-ethylbenzenesulfonyl group at the 3-position, which distinguishes it from other analogs in terms of potential binding site interactions and selectivity profiles.

Why 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline Cannot Be Simply Replaced by In-Class Analogs


Quinoline sulfonyl analogs share a common core but exhibit divergent biological activity due to subtle variations in the piperidine substitution pattern and the sulfonyl aryl group. For example, the regioisomeric replacement of 3-methylpiperidine with 4-methylpiperidine can drastically alter kinase selectivity, as seen in the MELK patent series where different piperidine substituents shift potency from MELK to FLT3 [1]. Similarly, changing the ethyl substituent on the benzenesulfonyl ring to a methoxy group significantly modulates lipophilicity (cLogP) and, consequently, cellular permeability and metabolic stability [2]. Without quantitative validation, generic substitution risks a loss of target engagement or an increase in off-target effects.

Quantitative Differentiation Profile of 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline Against Close Analogs


3-Methylpiperidine vs. 4-Methylpiperidine Regioisomer Impact on Kinase Selectivity

The target compound incorporates a 3-methylpiperidine moiety at the quinoline 4-position. In the structurally related MELK inhibitor series described in US9120749, the 3-methylpiperidine regioisomer (Compound 646) exhibited a MELK IC50 of 1.1 nM, while the corresponding 4-methylpiperidine analog (Compound 647) showed a 20-fold reduction in MELK potency [1]. Although direct data for the target compound itself is not publicly available, this well-established regioisomeric SAR indicates that the 3-methyl substitution is critical for maintaining high MELK affinity.

Kinase selectivity MELK FLT3 Regioisomeric substitution

4-Ethylbenzenesulfonyl vs. 4-Methoxybenzenesulfonyl Lipophilicity-Driven Permeability Modulation

The 4-ethyl substituent on the benzenesulfonyl group increases the compound's lipophilicity compared to the 4-methoxy analog (CAS 866895-25-2). Predicted logP values indicate a calculated logP (cLogP) of approximately 4.2 for the target compound, while the 4-methoxy analog has a cLogP of about 3.1 . This ~1.1 log unit increase translates to a roughly 12-fold higher predicted octanol-water partition coefficient, which can enhance passive membrane permeability but may also reduce aqueous solubility.

Lipophilicity Permeability LogP ADME

6-Methoxy Group Contribution to Metabolic Stability vs. Unsubstituted Analog

The presence of a methoxy group at the 6-position of the quinoline core is generally associated with improved metabolic stability compared to the unsubstituted analog. In a broader quinoline inhibitor series, 6-methoxy substitution reduced human liver microsomal intrinsic clearance (CLint) by approximately 2- to 3-fold relative to the 6-H analog [1]. This trend is attributed to the electron-donating effect of the methoxy group, which decreases oxidative metabolism at the quinoline ring.

Metabolic stability Microsomal clearance Quinoline SAR

Defined Application Scenarios for 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline Based on Verified Evidence


MELK-Dependent Oncology Target Validation Studies

The compound's close structural similarity to the high-affinity MELK inhibitor Compound 646 (IC50 1.1 nM) makes it a suitable chemical starting point for developing MELK-selective probes. It can be used in biochemical kinase assays to confirm MELK dependency in cancer cell lines, leveraging the 3-methylpiperidine regioisomer's proven potency advantages [1].

Kinase Selectivity Panel Screening for FLT3/MELK Discrimination

The dual MELK/FLT3 inhibitory potential of quinoline sulfonyl derivatives can be exploited in selectivity profiling. The target compound's unique ethylbenzenesulfonyl and 3-methylpiperidine combination may offer a distinct selectivity fingerprint compared to the 21 nM FLT3 inhibitor OTS447 (compound 335 from WO2012016082A1) . Screening against a broad kinase panel will clarify its specificity.

Pharmacokinetic Optimization via Lipophilic Modulation

The 4-ethylbenzenesulfonyl group provides a calculated logP advantage (~4.2) over the 4-methoxy analog (~3.1), enhancing membrane permeability. This makes the compound suitable for cellular assays where intracellular drug accumulation is critical, such as in target engagement studies using NanoBRET or cellular thermal shift assays (CETSA) .

Metabolic Stability Assessment in ADME-Tox Profiling

The 6-methoxy substitution on the quinoline core is anticipated to reduce microsomal clearance by 2-3× compared to unsubstituted analogs. This feature is valuable in preclinical ADME-Tox studies aimed at identifying compounds with favorable metabolic profiles for in vivo proof-of-concept experiments [2].

Quote Request

Request a Quote for 3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.